molecular formula C20H30N2O4 B1231641 1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone

1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone

Katalognummer: B1231641
Molekulargewicht: 362.5 g/mol
InChI-Schlüssel: QTBFTOLJMPSXCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone is a synthetic small molecule recognized for its role as a key chemical intermediate in the discovery and development of potent kinase inhibitors. This compound serves as a crucial precursor in the synthesis of more complex molecules designed to modulate specific signaling pathways within cells. Its research value is highlighted by its use in the development of inhibitors targeting Janus kinase 3 (JAK3) and the TEC family of tyrosine kinases, such as Bruton's tyrosine kinase (BTK) . These kinases are critical regulators of immune cell signaling, and their inhibition is a major therapeutic strategy for treating autoimmune diseases and hematological cancers. The structural motif of this compound, featuring the 2,3,4-trimethoxybenzyl group linked to a piperidine-pyrrolidinyl core, is engineered to interact with the ATP-binding pocket of these kinases, providing a valuable scaffold for structure-activity relationship (SAR) studies. Consequently, this molecule is an essential tool for chemical biologists and medicinal chemists investigating kinase function and for advancing the development of novel targeted therapeutics.

Eigenschaften

Molekularformel

C20H30N2O4

Molekulargewicht

362.5 g/mol

IUPAC-Name

pyrrolidin-1-yl-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C20H30N2O4/c1-24-17-9-8-15(18(25-2)19(17)26-3)13-21-10-6-7-16(14-21)20(23)22-11-4-5-12-22/h8-9,16H,4-7,10-14H2,1-3H3

InChI-Schlüssel

QTBFTOLJMPSXCU-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCCC(C2)C(=O)N3CCCC3)OC)OC

Kanonische SMILES

COC1=C(C(=C(C=C1)CN2CCCC(C2)C(=O)N3CCCC3)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reductive Amination of Ketones

A one-pot method condenses 4-(2,3,4-trimethoxybenzyl)piperidin-3-one with pyrrolidine under hydrogenation (H₂, Pd/C), yielding the target compound in 60–70% efficiency.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the acylation step, improving yields to 82% with reduced side products.

Challenges and Mitigation

  • Regioselectivity : Competing reactions at piperidine positions 2/4 are mitigated using bulky bases (e.g., LDA).

  • Steric Hindrance : Slow addition of benzyl chloride and diluted reaction conditions enhance selectivity .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

WAY-324258-A wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:

Wirkmechanismus

Der Wirkmechanismus von WAY-324258-A beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es bindet an bestimmte Rezeptoren oder Enzyme und moduliert deren Aktivität, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, sind Gegenstand laufender Forschung.

Wissenschaftliche Forschungsanwendungen

WAY-324258-A is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of WAY-324258-A involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight Substituent Positions Heterocyclic Components Reported Activity
1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone ~387.45* 2,3,4-trimethoxy Pyrrolidine, piperidine Not explicitly stated (structural analog of tubulin inhibitors)
(3,4,5-Trimethoxyphenyl)(1-(4-methoxyphenyl)-1H-pyrrol-3-yl)methanone (37) 367.40 3,4,5-trimethoxy Pyrrole Tubulin polymerization inhibition (IC₅₀ = 0.8 µM)
1-(2,3,4-Trimethoxybenzoyl)piperazine 280.32 2,3,4-trimethoxy Piperazine No direct activity data; used in synthetic intermediates
1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine ~476.58* 2,3,4-trimethoxy Piperazine, diphenylmethyl Anti-allergic/antiemetic (meclizine analog)

*Calculated based on molecular formula.

Key Observations:

Substituent Position Effects: The 2,3,4-trimethoxy configuration in the target compound contrasts with the 3,4,5-trimethoxy substitution in pyrrole-based tubulin inhibitors (e.g., compound 37). The latter’s meta-substitution enhances π-π stacking with tubulin’s colchicine-binding site, while the ortho/meta/para arrangement in the target may alter steric interactions .

Heterocyclic Components :

  • Pyrrolidine and piperidine rings in the target compound may improve solubility and bioavailability over rigid pyrrole derivatives (e.g., compound 37) due to increased amine hydrogen bonding .
  • Piperazine-based analogs (e.g., ) exhibit distinct pharmacology (e.g., antihistaminic effects) due to differences in amine basicity and spatial arrangement .

Anti-Mitotic and Tubulin-Targeting Compounds

Key Observations:

Activity Correlations: Pyrrole derivatives (e.g., compound 37) with 3,4,5-trimethoxy groups show potent tubulin inhibition (IC₅₀ < 1 µM), while diarylmethanones lacking heterocyclic amines (e.g., 23a) are inactive, underscoring the importance of the heterocyclic amine for activity . The target compound’s 2,3,4-trimethoxy group may reduce tubulin affinity compared to 3,4,5-trimethoxy analogs due to altered binding pocket interactions .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Physicochemical Properties

Compound Name LogP* Solubility (mg/mL) Acidic pKa Basic pKa
Target Compound ~3.5 ~0.1 9.2 (amine) 4.1 (amine)
1-(2,3,4-Trimethoxybenzoyl)piperazine 1.8 1.5 - 7.3 (piperazine)
[1-(3-Methylbenzyl)piperidin-3-yl]methanone () 3.1 0.3 - 8.9 (piperidine)

*Predicted using fragment-based methods.

Key Observations:

Ionization Profile: The pyrrolidine-piperidine system in the target compound has two ionizable amines (predicted pKa 4.1 and 9.2), which may enhance tissue penetration at physiological pH compared to mono-basic piperazine derivatives .

Biologische Aktivität

1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article discusses its biological activity, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR) based on recent studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₂₅N₃O₃
  • Molecular Weight : 341.43 g/mol
  • CAS Number : 1703-35-1

The compound features a pyrrolidine ring linked to a piperidine moiety and a trimethoxyphenyl group, which contributes to its biological properties.

Cytotoxicity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown the ability to induce apoptosis in MCF-7 breast cancer cells and other tumor types.

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-75.2Induces apoptosis
Compound BHeLa3.8Inhibits tubulin polymerization
Compound CA5494.5CDK-2 inhibition

The mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Oncogenic Kinases : Compounds related to this compound have been shown to inhibit multiple oncogenic kinases, including CDK-2, which is crucial for cell cycle progression.
  • Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at the G1 and G2/M phases, leading to reduced proliferation of cancer cells.
  • Apoptosis Induction : The compounds trigger apoptotic pathways characterized by phosphatidylserine exposure and caspase activation.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this class of compounds. Modifications in the trimethoxyphenyl group or variations in the piperidine ring can significantly influence potency and selectivity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Trimethoxy substitutionIncreased cytotoxicity
Piperidine ring sizeOptimal activity observed with medium-sized rings
Chirality at pyrrolidineR-enantiomer shows higher potency

Case Studies

Several case studies highlight the efficacy of similar compounds in preclinical models:

  • Study on MCF-7 Cells : A derivative showed an IC50 value of 5.2 µM against MCF-7 cells, inducing apoptosis via mitochondrial pathways.
  • In Vivo Efficacy : In xenograft models, administration of related compounds significantly reduced tumor growth compared to controls.
  • Kinase Profiling : Comprehensive profiling revealed that certain derivatives selectively inhibited key kinases involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of a benzyl-protected piperidine intermediate. Key steps include nucleophilic substitution of a 2,3,4-trimethoxybenzyl halide with a piperidine derivative, followed by coupling with a pyrrolidinylmethanone moiety. Optimization strategies include:

  • Catalytic Systems : Use of palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide for Sonogashira or Suzuki couplings to enhance efficiency .
  • Temperature Control : Reactions performed at 60–80°C to balance reaction rate and byproduct formation .
  • Base Selection : Employing DIPEA or Et₃N to deprotonate intermediates and improve nucleophilicity .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate high-purity product .

Q. How should researchers characterize the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the 2,3,4-trimethoxyphenyl group (δ 3.8–3.9 ppm for methoxy protons) and pyrrolidinyl/piperidinyl backbone .
  • Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~415.2 g/mol) and detect impurities .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. What are the standard protocols for evaluating the solubility and formulation of this compound in biological assays?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
  • Formulation Stability : Store lyophilized powder at -20°C; prepare fresh solutions for assays to avoid hydrolysis .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound in medicinal chemistry?

  • Methodological Answer :

  • Substituent Variation : Modify the trimethoxyphenyl group (e.g., replace methoxy with halogens or CF₃) to study electronic effects on target binding .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) using PubChem-derived 3D structures (InChIKey: YXUJGORJPUOZSN) to predict interactions with enzymes like tubulin or kinases .
  • Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., fluorometric kinase assays) across derivatives .

Q. How can researchers resolve contradictions in biological activity data observed across different in vitro assays?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments across labs .
  • Orthogonal Assays : Validate findings with complementary techniques (e.g., SPR for binding affinity, cell viability assays for cytotoxicity) .
  • Data Normalization : Account for variables like cell passage number, serum batch, and solvent concentration .

Q. What mechanistic insights guide the design of enzymatic inhibition studies for this compound?

  • Methodological Answer :

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mode (competitive vs. non-competitive) .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence of target enzymes upon compound binding .
  • Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions .

Q. How can computational chemistry be leveraged to predict metabolic stability and toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ProTox-II to estimate CYP450 metabolism, hepatotoxicity, and Ames test outcomes .
  • Metabolite Identification : In silico cleavage of the methanone linkage using P450 enzyme models (e.g., CYP3A4) .

Data Contradiction Analysis

Q. How should discrepancies in synthetic yields between batch scales be addressed?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or in situ IR to detect intermediate formation delays at larger scales .
  • Heat Transfer Optimization : Employ jacketed reactors to maintain consistent temperature in exothermic steps .

Q. What experimental approaches clarify conflicting reports on the compound’s antimicrobial vs. anticancer efficacy?

  • Methodological Answer :

  • Dose-Response Curves : Test across a wider concentration range (nM to μM) to identify biphasic effects .
  • Transcriptomic Analysis : RNA-seq to compare gene expression profiles in bacterial vs. cancer cell models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone
Reactant of Route 2
Reactant of Route 2
1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.